3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid
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Overview
Description
3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
4-Chlorophenylacetic acid: A structurally related compound with different chemical properties.
4-Chlorophenylmethyl ketone:
Properties
CAS No. |
61713-03-9 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylidene]-4-oxopentanoic acid |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)10(7-12(15)16)6-9-2-4-11(13)5-3-9/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
AECDJRXYTJNHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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